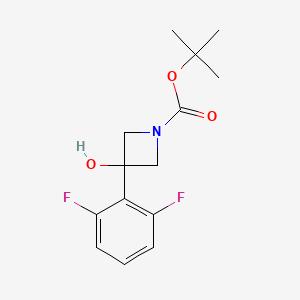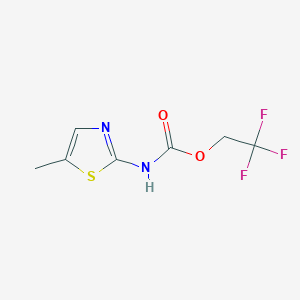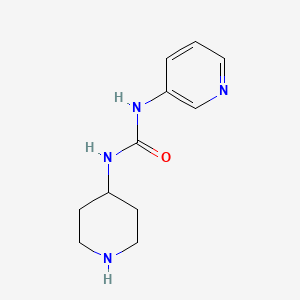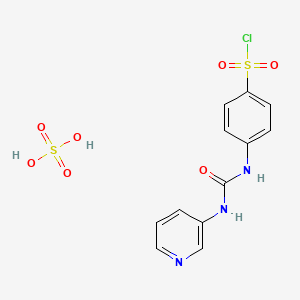
2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a hydroxy group and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with a piperidinone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinone groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxopiperidin-1-yl)benzoic acid
- 2-Hydroxy-5-(1H-pyrrol-1-yl)-benzoic acid
- 2-hydroxy-5-[(2-hydroxynaphthalen-1-yl)methyl]benzoic acid
Uniqueness
2-Hydroxy-5-((2-oxopiperidin-1-yl)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a piperidinone ring makes it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
886502-53-0 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H15NO4/c15-11-5-4-9(7-10(11)13(17)18)8-14-6-2-1-3-12(14)16/h4-5,7,15H,1-3,6,8H2,(H,17,18) |
InChI Key |
QLHYKMPWEDNUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


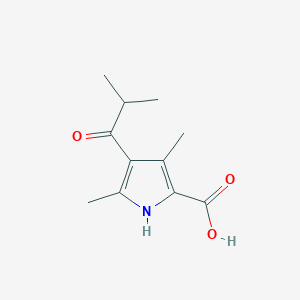

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
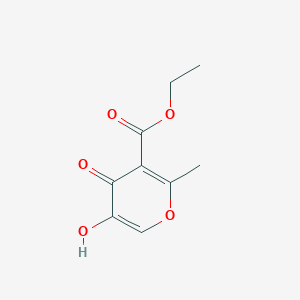
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
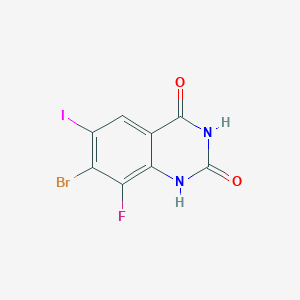
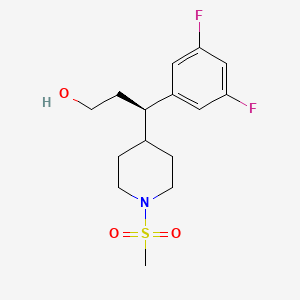
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)

